5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile
Description
5-Acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile is a structurally complex nicotinonitrile derivative. Its core pyridine ring is substituted at position 2 with a thioether group linked to a 2-oxoethyl chain bearing a coumarin (2-oxo-2H-chromen-3-yl) moiety. The acetyl (position 5) and methyl (position 6) groups further enhance its steric and electronic profile. Coumarins are known for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties . The thioether linkage may influence lipophilicity and metabolic stability compared to oxygen-based analogs.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-11-15(12(2)23)8-14(9-21)19(22-11)27-10-17(24)16-7-13-5-3-4-6-18(13)26-20(16)25/h3-8H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWMAZHJZUTAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile is a synthetic compound that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a nicotinonitrile moiety and a thioether linkage, contributing to its diverse biological properties. The molecular formula and key physical properties are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.39 g/mol |
| CAS Number | Not available |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation in various cell lines, including lung cancer cells, as measured by the Sulforhodamine B (SRB) assay . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies have shown that related derivatives possess activity against various bacterial strains, indicating that modifications to the structure can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . This inhibition can lead to reduced cellular proliferation in rapidly dividing cells, such as cancer cells.
Case Studies
- Anticancer Activity : A study evaluated the effects of a structurally similar compound on human tumor cell lines. The results indicated significant cytotoxicity correlated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects .
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity, with some achieving minimum inhibitory concentrations (MICs) below 15 µg/mL against fungal strains . This highlights the potential for developing new antimicrobial agents based on this scaffold.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes, it may inhibit their function, leading to disrupted metabolic processes.
- Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, which can protect against cellular damage while also modulating inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents at position 2, heterocyclic systems, or functional groups. Below is a detailed comparison based on available evidence:
Structural and Functional Variations
Substituent Diversity at Position 2 Target Compound: Contains a thioether group connected to a coumarin-bearing 2-oxoethyl chain. 5-Acetyl-6-methyl-2-(2-propynylsulfanyl)nicotinonitrile: Features a simpler propynylsulfanyl group, increasing alkyne reactivity and reducing steric bulk compared to the coumarin-linked substituent . 5-Acetyl-6-methyl-2-(1-pyrrolidinyl)nicotinonitrile: Substitutes position 2 with a pyrrolidinyl group, introducing a basic nitrogen atom that may enhance solubility and hydrogen-bonding interactions .
Heterocyclic Modifications
- 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile : Replaces the pyridine core with a dihydropyridine system and an oxo group at position 2. This alters conjugation and redox properties .
Functional Group Variations Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate: Incorporates a trifluoromethyl group (electron-withdrawing) and an aminocarbonothioyl moiety, which may enhance metabolic resistance and target binding specificity .
Physicochemical and Hypothetical Pharmacological Properties
A comparative analysis of molecular parameters and inferred properties is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
